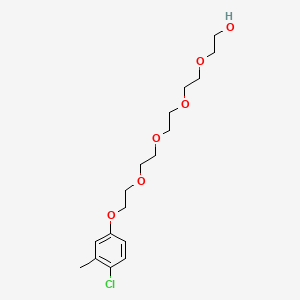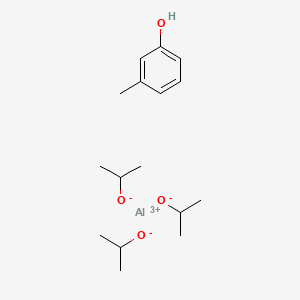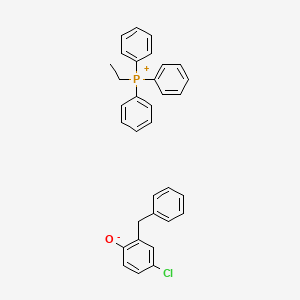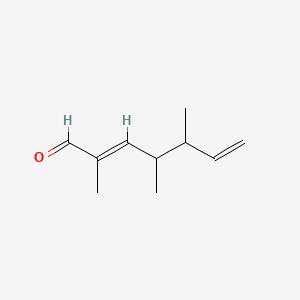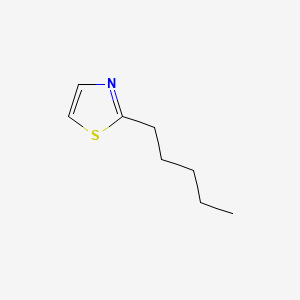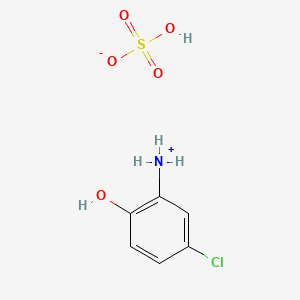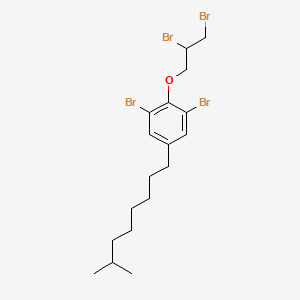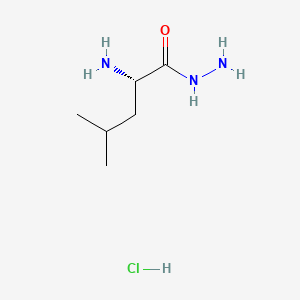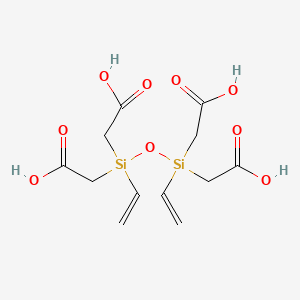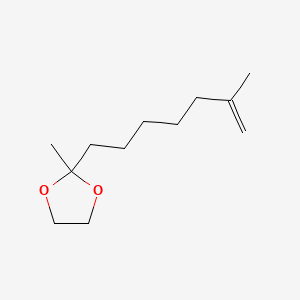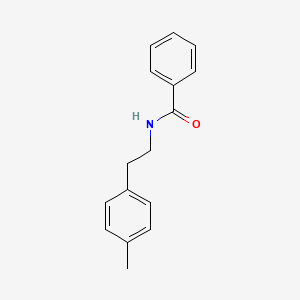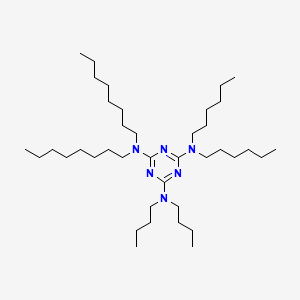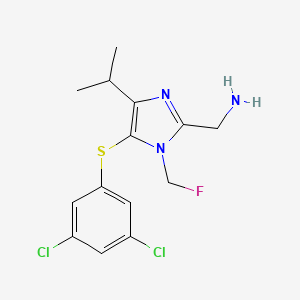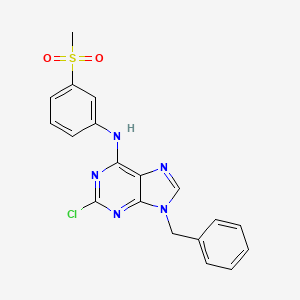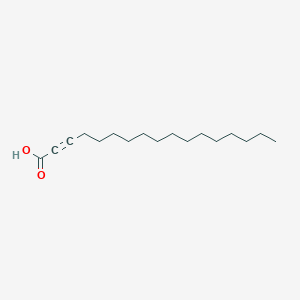
Heptadec-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadec-2-ynoic acid is a long-chain fatty acid with the molecular formula C17H30O2 It is characterized by the presence of a triple bond between the second and third carbon atoms in the heptadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadec-2-ynoic acid can be synthesized through several methods. One common approach involves the alkylation of terminal alkynes with appropriate alkyl halides, followed by oxidation to introduce the carboxylic acid functionality. Another method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon triple bond.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often employ robust catalytic systems and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: Heptadec-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond yields heptadecanoic acid.
Substitution: The terminal alkyne can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of heptadecanedioic acid.
Reduction: Formation of heptadecanoic acid.
Substitution: Formation of various substituted this compound derivatives.
Scientific Research Applications
Heptadec-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Studied for its role in lipid metabolism and as a potential inhibitor of fatty acid desaturases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism of action of heptadec-2-ynoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in fatty acid metabolism, such as fatty acid desaturases. This inhibition can lead to alterations in lipid profiles and affect various cellular processes. The compound’s unique structure allows it to interact with enzyme active sites, thereby modulating their activity.
Comparison with Similar Compounds
Heptadec-2-ynoic acid can be compared with other long-chain fatty acids, such as:
Heptadecanoic acid: Lacks the triple bond and has different chemical reactivity.
Hexadec-2-ynoic acid: Similar structure but with one less carbon atom.
Octadec-2-ynoic acid: Similar structure but with one more carbon atom.
The presence of the triple bond in this compound distinguishes it from these similar compounds, contributing to its unique chemical properties and reactivity.
Properties
CAS No. |
2834-02-8 |
|---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
heptadec-2-ynoic acid |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-14H2,1H3,(H,18,19) |
InChI Key |
VHVMWCWIYITOLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


